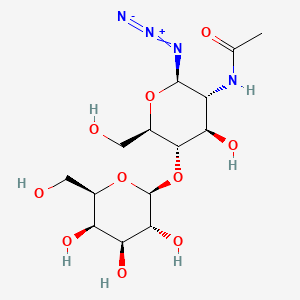

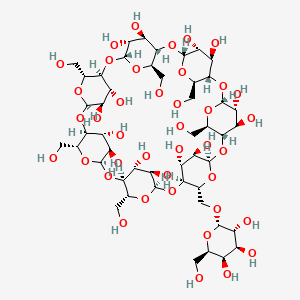

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

A simple one-step synthesis of beta-D-galactopyranosyl azide from o-nitrophenyl-beta-D-galactopyranoside and azide catalyzed by E461G-beta-galactosidase is described . The synthesis is quantitative in the presence of excess azide and only the beta anomer is produced .Chemical Reactions Analysis

Beta-D-galactopyranosyl azide is hydrolyzed by the beta-galactosidase of Escherichia coli to galactose and azide ion at a mechanistically significant rate . The reaction of glucose with the galactosylated enzyme has a second-order rate constant of kGlc = 1.2 x 10^4 M^-1 s^-1 .Wissenschaftliche Forschungsanwendungen

Polysaccharide Synthesis

One application of this compound is in the synthesis of complex polysaccharides. A study by Amvam-Zollo and Sinaÿ (1986) demonstrated the synthesis of a repeating branched tetrasaccharide with dioxa-type spacer-arms, utilizing beta-glycosides of 2-acetamido-2-deoxy-D-glucopyranose (Amvam-Zollo & Sinaÿ, 1986).

Mucin Fragment Synthesis

Another study by Thomas, Abbas, and Matta (1988) explored the synthesis of synthetic mucin fragments using this compound. This research could contribute to understanding mucin structures and their biological functions (Thomas, Abbas, & Matta, 1988).

Synthesis of T-antigen Trisaccharides

Paulsen and Paal (1983) conducted research on the synthesis of T-antigen trisaccharides using derivatives of 2-acetamido-2-deoxy-beta-D-galactopyranosyl chloride. These trisaccharides are significant for understanding immunological responses (Paulsen & Paal, 1983).

Synthesis of Glycosyl Nucleosides

Zhang et al. (2003) investigated the synthesis of 2-amino-2-deoxy-beta-glycosyl-(1-->5)-nucleosides using derivatives of this compound. This research is crucial for understanding the interactions of glycosyl nucleosides with RNA, which can have implications in biotechnology and medicine (Zhang et al., 2003).

Synthesis of Metastatic Inhibitors

Research by Zhu, Ding, and Cai (1996) focused on the synthesis of tetrasaccharides as potential metastatic inhibitors. This study highlights the role of this compound in cancer research and potential therapeutic applications (Zhu, Ding, & Cai, 1996).

Glycosylation for Cell Wall Polysaccharide Synthesis

Koto et al. (1999) described a synthesis method using 2-azido derivatives for glycosylation, essential for the synthesis of cell wall polysaccharides. This is significant for understanding bacterial cell walls and developing antibiotics (Koto et al., 1999).

Wirkmechanismus

Eigenschaften

IUPAC Name |

N-[(2R,3R,4R,5S,6R)-2-azido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O10/c1-4(21)16-7-9(23)12(6(3-20)26-13(7)17-18-15)28-14-11(25)10(24)8(22)5(2-19)27-14/h5-14,19-20,22-25H,2-3H2,1H3,(H,16,21)/t5-,6-,7-,8+,9-,10+,11-,12-,13-,14+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CYVRAOFCZKOGIO-LODBTCKLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1N=[N+]=[N-])CO)OC2C(C(C(C(O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N=[N+]=[N-])CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10746927 |

Source

|

| Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Acetylamino)-2-deoxy-4-O-(beta-D-galactopyranosyl)-beta-D-glucopyranosyl azide | |

CAS RN |

187988-46-1 |

Source

|

| Record name | N-[(2R,3R,4R,5S,6R)-2-Azido-4-hydroxy-6-(hydroxymethyl)-5-{[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-3-yl]acetamide (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10746927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(S)-N-[2-[7-Allyl-5-bromo-6-benzyloxy-2,3-dihydro-1H-inden-1-YL]ethyl]propanamide](/img/structure/B587068.png)

![7-[3-(Undeca-2,5,8-trien-1-yl)oxiran-2-yl]hept-5-enoic acid](/img/structure/B587071.png)

![4-(pyridin-2-yl)-1H-benzo[d]imidazole](/img/structure/B587081.png)